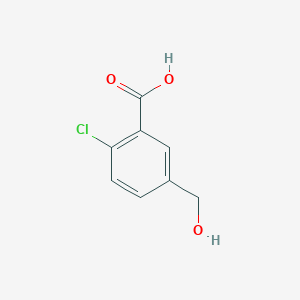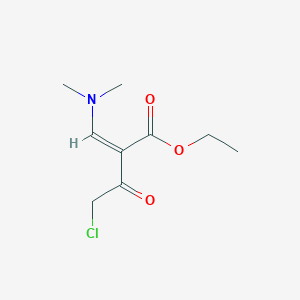
4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Overview
Description
4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester, abbreviated as 4-Cl-DMEMBE, is an organic compound belonging to the family of carboxylic acid ethyl esters. It is a white crystalline solid that is soluble in water and ethanol. 4-Cl-DMEMBE is synthesized from the reaction of 4-chloro-2-dimethylaminomethylene-3-oxo-butyric acid and ethyl bromide. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-inhibitor interactions, and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is an important intermediate in synthesizing biologically active compounds, including thiazole carboxylic acids. A rapid synthetic method has been established for this compound, optimized for higher yields (Tu Yuanbiao et al., 2016).
Applications in Organic Chemistry
- This compound is utilized in the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates and methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, indicating its versatility in creating diverse organic structures (P. Schenone et al., 1991).
Role in Nanotechnology
- The compound is applied in nanotechnology, specifically in the development of polymer solar cells. It has been used as an acceptor and cathode interfacial material, demonstrating its potential in enhancing electron mobility in these applications (Menglan Lv et al., 2014).
Use in Medicinal Chemistry
- While avoiding specific details on drug usage and side effects, it's noteworthy that derivatives of this compound have shown potential in anticancer properties. The synthesis and evaluation of these derivatives highlight the compound's significance in medicinal chemistry research (M. Vorona et al., 2007).
Advanced Synthetic Techniques
- Advanced synthetic techniques involving this compound have been developed, such as microwave-assisted solvent-free reactions, showcasing the evolving methods in organic synthesis (M. Panunzio et al., 2004).
properties
IUPAC Name |
ethyl (2Z)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-4-14-9(13)7(6-11(2)3)8(12)5-10/h6H,4-5H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPAUMVQAGFPRL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
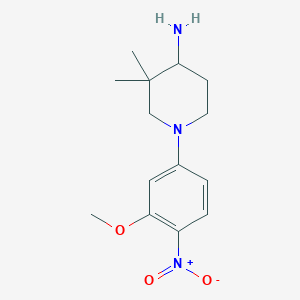
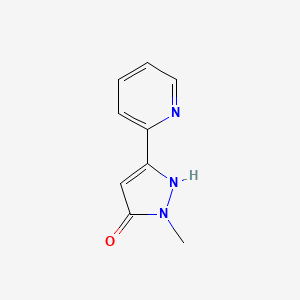


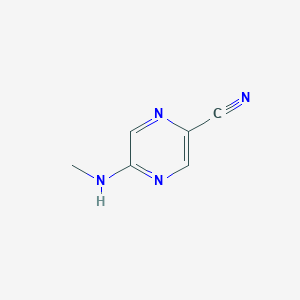
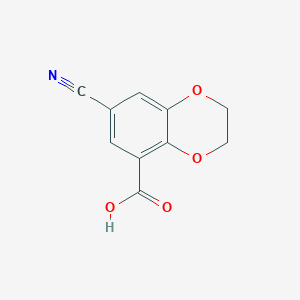
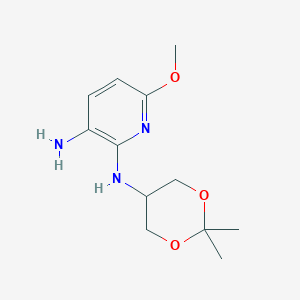
![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)

